molecular formula C17H26FN3O3S B2681873 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide CAS No. 2097883-05-9

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide

Cat. No.: B2681873
CAS No.: 2097883-05-9
M. Wt: 371.47
InChI Key: CXPNJUUPZUSACH-UHFFFAOYSA-N
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Description

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a sulfonation reaction using dimethylsulfamoyl chloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, often using a fluorinated benzene derivative.

    Final Coupling: The final step involves coupling the intermediate with a propanamide derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide or sulfonamide groups, leading to the formation of amines or thiols.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenated benzenes, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.

    Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to downstream effects on cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-chlorophenyl)propanamide
  • N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-bromophenyl)propanamide
  • N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-methylphenyl)propanamide

Uniqueness

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide is unique due to the presence of the fluorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable molecule for drug development.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O3S/c1-20(2)25(23,24)21-11-9-14(10-12-21)13-19-17(22)8-7-15-5-3-4-6-16(15)18/h3-6,14H,7-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPNJUUPZUSACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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